molecular formula C8H2F5NO B1410764 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile CAS No. 1803789-86-7

2,4-Difluoro-6-(trifluoromethoxy)benzonitrile

Cat. No.: B1410764
CAS No.: 1803789-86-7
M. Wt: 223.1 g/mol
InChI Key: RAQOCTIYNSNFMA-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2F5NO It is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated precursor undergoes substitution with a trifluoromethoxy group. The reaction conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Difluoro-6-(trifluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 2,4-Difluoro-6-(trifluoromethoxy)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzonitrile: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    2,6-Difluoro-4-(trifluoromethoxy)benzonitrile: Positional isomer with similar functional groups but different spatial arrangement.

    4-(Trifluoromethoxy)benzonitrile: Contains the trifluoromethoxy group but lacks the additional fluorine atoms on the aromatic ring.

Uniqueness

2,4-Difluoro-6-(trifluoromethoxy)benzonitrile is unique due to the combination of difluoro and trifluoromethoxy groups, which impart distinct electronic and steric effects. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,4-difluoro-6-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-4-1-6(10)5(3-14)7(2-4)15-8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQOCTIYNSNFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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